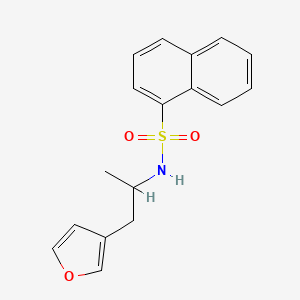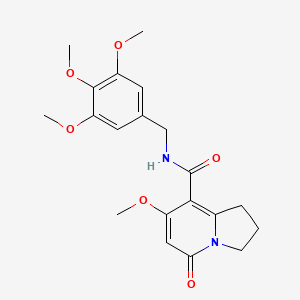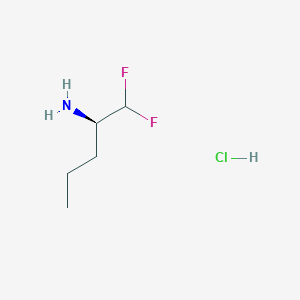![molecular formula C26H24N4S2 B2383918 4-(4-((2-Methylnaphthalen-1-yl)methyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine CAS No. 847174-97-4](/img/structure/B2383918.png)
4-(4-((2-Methylnaphthalen-1-yl)methyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-((2-Methylnaphthalen-1-yl)methyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C26H24N4S2 and its molecular weight is 456.63. The purity is usually 95%.
BenchChem offers high-quality 4-(4-((2-Methylnaphthalen-1-yl)methyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-((2-Methylnaphthalen-1-yl)methyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Novel benzodifuran derivatives, including thieno[2,3-d]pyrimidine compounds, have been synthesized with potential as anti-inflammatory and analgesic agents. These compounds demonstrated significant inhibition of cyclooxygenase-2 (COX-2) and exhibited analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antihypertensive Effects
- Thieno[2,3-d]pyrimidine derivatives have been investigated for their antihypertensive properties. These compounds showed potent oral antihypertensive effects in spontaneously hypertensive rats, indicating their potential in treating hypertension (Russell et al., 1988).
Anticancer Potential
- Thieno[3,2-d]pyrimidines with a piperazine unit were designed and synthesized as potential anticancer agents. These compounds were developed based on the structure of protein tyrosine kinase inhibitors, indicating their relevance in cancer therapy (Min, 2012).
Role in Cancer Treatment
- Compounds including thieno[2,3-d]pyrimidine were synthesized for inhibiting tyrosine kinase activity of the epidermal growth factor receptor (EGFR), a significant target in cancer treatment. These compounds were crucial for drug absorption, distribution, metabolism, and excretion studies in cancer therapy (Zhang, Huang, & Huang, 2005).
Receptor Ligand Potential
- A series of thieno[2,3-d]pyrimidinone derivatives were evaluated as 5-HT1A receptor ligands. These compounds showed potential in displacing serotonin receptor ligands, indicating their possible application in neurological or psychiatric conditions (Modica et al., 1997).
Synthesis of Novel Derivatives
- New derivatives of thieno[2,3-d]pyrimidines, including those with a piperazine unit, have been synthesized, expanding the range of potential biological activities and applications of these compounds (Bakhite, Geies, & El-Kashef, 2002).
Mécanisme D'action
Target of Action
Similar compounds have been found to targetPhosphatidylinositol-3-kinase (PI3K) and Dopamine D4 receptors . These targets play crucial roles in cellular signaling pathways, influencing cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.
Mode of Action
Compounds with similar structures have been reported to act asinhibitors of PI3K and as antagonists at dopamine D4 receptors . Inhibition of PI3K can disrupt the PI3K/Akt signaling pathway, which is often deregulated in various types of tumors . Antagonism at dopamine D4 receptors can modulate neurotransmission, affecting various physiological and psychological processes.
Biochemical Pathways
The compound likely affects the PI3K/Akt signaling pathway , given its potential role as a PI3K inhibitor. This pathway is crucial for many cellular functions, including cell growth and survival. Disruption of this pathway can lead to apoptosis, or programmed cell death. If the compound acts as a dopamine D4 receptor antagonist, it may also influence dopaminergic neurotransmission , affecting mood, reward, and motor control among other functions.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Potential effects could include disruption of cellular growth and survival pathways, leading to apoptosis in the case of cancer cells . If the compound influences dopaminergic neurotransmission, it could also have effects on mood, reward, and motor control .
Propriétés
IUPAC Name |
4-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]-5-thiophen-2-ylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4S2/c1-18-8-9-19-5-2-3-6-20(19)21(18)15-29-10-12-30(13-11-29)25-24-22(23-7-4-14-31-23)16-32-26(24)28-17-27-25/h2-9,14,16-17H,10-13,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSVMKAJENYWNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C4=C5C(=CSC5=NC=N4)C6=CC=CS6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((2-Methylnaphthalen-1-yl)methyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(N,N-dimethylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2383836.png)


![9-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2383840.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2383844.png)



![N-[2-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]prop-2-enamide](/img/structure/B2383848.png)
![(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone](/img/structure/B2383849.png)
![(E)-4-(Dimethylamino)-N-[2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]but-2-enamide](/img/structure/B2383850.png)
![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2383854.png)
![1-(2-fluorobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2383857.png)
